2-Propynoxyethanol

説明

Contextualization within Alkyne-Functionalized Compounds

Propynol (B8291554) ethoxylate is characterized by the presence of a terminal alkyne group and an ethoxy chain terminating in a hydroxyl group thegoodscentscompany.comfishersci.ca. This bifunctional nature positions it as a key member within the broader class of alkyne-functionalized compounds. The alkyne moiety, specifically the propargyl end group, is highly reactive and serves as a crucial handle for various chemical transformations, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAc), a cornerstone of click chemistry fishersci.cawikidata.org. Propargyl alcohol (2-propyn-1-ol), the simplest stable alcohol containing an alkyne functional group, serves as a foundational building block in organic synthesis, and propynol ethoxylate can be considered a derivative that extends the utility of this core alkyne functionality through the incorporation of an ethoxylate chain fishersci.se. This ethoxylate chain often imparts properties such as water solubility and flexibility, which are beneficial in diverse applications.

Scope and Significance of Propynol Ethoxylate in Advanced Materials and Chemical Synthesis

The significance of propynol ethoxylate spans both advanced materials development and sophisticated chemical synthesis.

In Advanced Materials: Propynol ethoxylate is utilized in the creation of advanced materials due to its ability to impart specific properties. It is employed in the synthesis of thermosetting resins, which are robust, heat-resistant polymers finding applications in aerospace, automotive, and electronics industries fishersci.se. In composite materials manufacturing, propargyl alcohol-based resins, which can incorporate propynol ethoxylate, are used to bind fiber-reinforced composites like carbon fiber or glass fiber, leading to lightweight, high-strength applications fishersci.se. Furthermore, its ability to introduce reactive alkyne groups allows for the modification of surfaces or the creation of protective layers in specialized applications within the semiconductor and electronics sectors fishersci.se. As a non-ionic surfactant and emulsifier, propynol ethoxylate enhances solubility and stability in water-based systems, making it valuable in formulations for coatings, adhesives, and cleaning products. Its technical superiority is evident in its stable viscosity across a wide pH range (3-11), a cloud point of 72°C ensuring thermal stability in industrial cleaning, and 18% higher oxidative resistance compared to single-chain ethoxylates, which significantly extends product shelf life.

In Chemical Synthesis: In chemical synthesis, propynol ethoxylate acts as a versatile intermediate and reagent. Its alkyne group is central to click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAc), enabling the efficient formation of new compounds and the modification of existing ones for applications in pharmaceuticals, materials science, and biotechnology fishersci.cawikidata.org. It is also used in the design and synthesis of tag-free chemical probes for photoaffinity labeling, a technique crucial for identifying target proteins in biological research fishersci.ca. Additionally, propynol ethoxylate serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging tools for targeted protein degradation wikidata.org. Its utility extends to medical research, drug-release systems, nanotechnology, new materials research, and cell culture, as well as in the study of ligands, polypeptide synthesis support, graft polymer compounds, and polyethylene (B3416737) glycol-modified functional coatings thegoodscentscompany.com.

Historical Development of Propynol Ethoxylate Research

The historical trajectory of propynol ethoxylate research is rooted in the broader development of alkyne chemistry and the increasing demand for functionalized compounds with tailored properties. While a precise "discovery date" for propynol ethoxylate itself is not widely documented, its synthesis from precursors like ethylene (B1197577) glycol and propargyl bromide suggests its emergence as a logical extension of established synthetic methodologies . The recognition of its propargyl and alcohol end groups as versatile functionalities has led to its adoption as a commercially available building block in more complex syntheses, such as the generation of tosylated intermediates for photoprobes. Its application as a non-ionic surfactant derived from acetylene (B1199291) alcohols indicates an evolution in surfactant chemistry, moving towards compounds with enhanced performance characteristics. The historical use of similar ethoxylated compounds in various industrial sectors, including electroplating as brighteners and leveling agents, and as pharmaceutical intermediates, laid the groundwork for the development and expanded application of propynol ethoxylate.

Current Research Landscape and Future Directions

The current research landscape for propynol ethoxylate is dynamic, with ongoing efforts focused on expanding its utility in high-value applications and improving its environmental profile.

Current Research: Contemporary research heavily leverages propynol ethoxylate's role in click chemistry and its application in the synthesis of PROTACs wikidata.org. Its use in developing tag-free chemical probes for photoaffinity labeling remains an active area, highlighting its importance in chemical biology and drug discovery fishersci.ca. Furthermore, research continues to explore its performance as a high-efficiency and eco-friendly surfactant and emulsifier, including detailed performance benchmarking and the development of customized formulations for diverse industrial needs. The electronics industry, particularly in electroplating applications requiring high-purity propynol ethoxylate, is a significant area of current focus.

Future Directions: The future outlook for propynol ethoxylate is characterized by anticipated market growth and a drive towards more sustainable and specialized applications. The global propynol ethoxylate market is projected to grow at a Compound Annual Growth Rate (CAGR) of 4.5% from 2024 to 2030, driven by increasing demand in electroplating brighteners, leveling agents, and pharmaceutical intermediates. Key drivers for this growth include the rising demand for surfactants and emulsifiers, expanding applications in agrochemicals, personal care products, and pharmaceuticals, and a growing emphasis on eco-friendly and biodegradable chemical formulations.

The market is expected to reach approximately $850 million by 2033, up from an estimated $500 million in 2025, indicating sustained expansion. Future research will likely focus on:

Sustainable Production: Investing in green chemistry and eco-friendly manufacturing processes, including the integration of renewable feedstocks and energy-efficient technologies, to minimize environmental impact and meet consumer demand for sustainable products.

Novel Applications: Exploring new applications beyond current uses, particularly in advanced materials for coatings, textiles, and personal care, driven by technological advancements that enhance propynol ethoxylate's efficiency and reduce its environmental footprint.

High-Purity Requirements: Continued development to meet the stringent high-purity requirements, especially for applications in the electronics and pharmaceutical industries.

These trends underscore a trajectory towards a more sustainable, compliant, and specialized future for propynol ethoxylate, enhancing its market resilience and opening new avenues for growth.

Market Projections for Propynol Ethoxylate

The global market for Propynol Ethoxylate (PME) is experiencing robust growth, driven by its diverse applications. The following table illustrates the projected market size and growth rate:

| Year | Estimated Market Size (USD Million) | CAGR (2019-2024) | CAGR (2024-2030) | Projected Market Size (2033) |

| 2025 | 500 | 7% | 4.5% | 850 |

Key Application Segments Driving Growth:

| Application Segment | Growth Outlook |

| Electroplating Brightener | Highest growth expected |

| Electroplating Leveling Agent | Promising opportunities |

| Pharmaceutical Intermediates | Significant contribution |

| Surfactants and Emulsifiers | Increasing demand |

| Agrochemicals | Growing applications |

| Personal Care | Growing applications |

| Coatings | Expanding demand |

| Textiles | Expanding demand |

Physical Properties of Propynol Ethoxylate

Propynol ethoxylate (PME) exhibits distinct physical properties that contribute to its utility in various applications:

| Property | Value |

| Appearance | Clear, colorless to pale yellow oil fishersci.ca |

| Boiling Point | 168.7 °C at 760 mmHg fishersci.ca |

| Density | 1.0261 g/cm³ fishersci.ca |

| Flash Point | 68.9 °C fishersci.ca |

| Refractive Index | 1.4502 fishersci.ca |

| Vapor Pressure | 0.52 mmHg at 25°C fishersci.ca |

| Solubility | Soluble in water, DMSO, DCM, DMF; Sparingly soluble in Chloroform, Slightly soluble in Ethyl Acetate (B1210297) fishersci.ca |

| Stability | Light Sensitive fishersci.ca |

| pKa | 14.22±0.10 (Predicted) fishersci.ca |

| Cloud Point | 72°C |

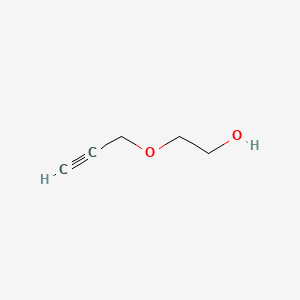

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-prop-2-ynoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-2-4-7-5-3-6/h1,6H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGCQQRMJCSIBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32199-97-6 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-2-propyn-1-yl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32199-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9044665 | |

| Record name | 2-(Prop-2-yn-1-yloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3973-18-0 | |

| Record name | 2-(2-Propyn-1-yloxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3973-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propynoxyethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003973180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(2-propyn-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Prop-2-yn-1-yloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(prop-2-ynyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPYNOXYETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EQ7D0F9DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes for Propynol (B8291554) Ethoxylate

The principal methods for synthesizing propynol ethoxylate involve the addition of ethylene (B1197577) oxide to propargyl alcohol or alternative approaches that build the molecule through different bond formations.

The most common industrial synthesis of propynol ethoxylate is the ethoxylation of propargyl alcohol. rawsource.com This process involves the ring-opening addition of ethylene oxide to the hydroxyl group of propargyl alcohol. The reaction is typically catalyzed by a base, such as potassium hydroxide (B78521) (KOH), and proceeds by blowing ethylene oxide through the alcohol at elevated temperatures and pressures. rawsource.com The degree of ethoxylation, which is the number of ethylene oxide units added, can be controlled by the reaction conditions. This modification significantly enhances the water solubility of the molecule. rawsource.com

A general representation of the reaction is as follows:

Reaction Scheme: Ethoxylation of Propargyl Alcohol

O

/ \

HC≡C-CH₂-OH + n(CH₂-CH₂) --[Base Catalyst]--> HC≡C-CH₂-(O-CH₂-CH₂)n-OH

Propargyl Alcohol Ethylene Oxide Propynol Ethoxylate

An alternative laboratory-scale synthesis of propynol ethoxylate can be achieved through a variation of the Williamson ether synthesis. This method involves the reaction of an alkali metal salt of a polyethylene (B3416737) glycol with propargyl halide (e.g., propargyl bromide). masterorganicchemistry.com The reaction is an SN2 nucleophilic substitution where the alkoxide end of the polyethylene glycol chain displaces the halide from the propargyl group. masterorganicchemistry.com Phase transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases. moneidechem.comias.ac.in

Another approach involves the reaction of propargyl alcohol with a pre-formed ethoxylated molecule containing a good leaving group.

Ethoxylation Reactions of Propargyl Alcohol

Functional Group Transformations and Derivatizations

The chemical character of propynol ethoxylate is defined by its two primary functional groups: the terminal alkyne and the terminal hydroxyl group. Each of these sites offers a platform for a variety of chemical transformations.

The terminal alkyne group in propynol ethoxylate is a versatile handle for a multitude of chemical reactions. One of the most prominent applications is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.comatamanchemicals.com In this reaction, the terminal alkyne of propynol ethoxylate reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring. organic-chemistry.orgaxispharm.com This reaction is highly efficient and is widely used in bioconjugation and the synthesis of complex molecules like Proteolysis-Targeting Chimeras (PROTACs), where propynol ethoxylate can serve as a linker. medchemexpress.com

The alkyne can also participate in other metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for forming carbon-carbon bonds. organic-chemistry.org

Furthermore, the triple bond can undergo addition reactions, such as hydrogenation to form the corresponding alkene or alkane, and halogenation. atamanchemicals.com

The terminal hydroxyl group of the ethoxy chain in propynol ethoxylate can undergo typical alcohol reactions. A key modification is esterification, where the hydroxyl group reacts with a carboxylic acid or its derivative (like an acyl chloride) to form an ester. researchgate.net This reaction can be used to attach various functional moieties to the ethoxylate chain. For instance, esterification with fatty acids can produce surfactants with tailored properties. googleapis.com

The hydroxyl group can also be converted into other functional groups. For example, it can be oxidized to an aldehyde or a carboxylic acid under appropriate catalytic conditions. researchgate.netresearchgate.net Gold catalysts have shown efficacy in the oxidation of alcohols. researchgate.net

Alkyne Reactivity in Propynol Ethoxylate

Catalytic Systems in Propynol Ethoxylate Synthesis and Reactions

Catalysis is central to both the synthesis of propynol ethoxylate and its subsequent functionalization. A variety of catalytic systems are employed to achieve high efficiency, selectivity, and yield.

For the primary synthesis via ethoxylation, basic catalysts like potassium hydroxide are standard. rawsource.com In the Williamson ether synthesis approach, phase transfer catalysts such as quaternary ammonium (B1175870) salts or polyethylene glycols can be utilized to facilitate the reaction between reactants in different phases. moneidechem.commdpi.com

The functionalization of the alkyne group relies heavily on metal catalysis. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, with copper(I) species being the active catalyst. medchemexpress.comglenresearch.com The Sonogashira coupling employs a dual catalytic system, typically a palladium complex (like Pd(PPh₃)₄) and a copper(I) salt (such as CuI). organic-chemistry.orgmdpi.com

A range of other transition metals are also used to catalyze reactions at the alkyne. Rhodium catalysts are effective for various transformations of terminal alkynes, including hydroamination and cycloaddition reactions. organic-chemistry.orgorganic-chemistry.org Gold catalysts are known to activate alkynes towards nucleophilic attack and can be used in reactions like hydration and cycloadditions. ucl.ac.ukntnu.edunih.gov

The modification of the hydroxyl group can also be facilitated by catalysts. For instance, the oxidation of the terminal alcohol to a carboxylic acid can be achieved using noble metal catalysts, with gold and platinum-based systems showing high activity. researchgate.net

Interactive Data Tables

Table 1: Synthetic Methodologies for Propynol Ethoxylate

| Synthetic Route | Reactants | Typical Catalysts/Reagents | Key Reaction Type | Reference(s) |

| Ethoxylation | Propargyl alcohol, Ethylene oxide | Potassium hydroxide (KOH) | Anionic ring-opening polymerization | rawsource.com |

| Williamson Ether Synthesis | Propargyl halide, Polyethylene glycol | Sodium hydride (NaH), Phase transfer catalysts | SN2 Nucleophilic substitution | masterorganicchemistry.com, ias.ac.in |

Table 2: Reactions of the Functional Groups of Propynol Ethoxylate

| Functional Group | Reaction Type | Reagents/Catalysts | Product Type | Reference(s) |

| Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (B81097), Copper(I) catalyst | 1,4-Disubstituted triazole | medchemexpress.com, organic-chemistry.org |

| Alkyne | Sonogashira Coupling | Aryl/vinyl halide, Palladium catalyst, Copper co-catalyst | Disubstituted alkyne | organic-chemistry.org, wikipedia.org |

| Alkyne | Hydrogenation | H₂, Pd/C or Lindlar's catalyst | Alkene or Alkane | atamanchemicals.com |

| Hydroxyl | Esterification | Carboxylic acid/acyl chloride, Acid catalyst | Ester | , googleapis.com |

| Hydroxyl | Oxidation | Oxidizing agent, Gold or Platinum catalyst | Aldehyde or Carboxylic acid | researchgate.net, researchgate.net |

Applications in Surface and Interface Science

Mechanistic Studies of Adsorption at Interfaces

Understanding the adsorption mechanisms of Propynol (B8291554) ethoxylate at interfaces is fundamental to elucidating its role in surface science applications. Research often focuses on how PME interacts with electrode surfaces, especially in electrochemical environments.

Electrochemical Adsorption Phenomena

Electrochemical methods are extensively utilized to investigate the adsorption behavior of Propynol ethoxylate and other organic additives at electrode-solution interfaces. Techniques such as linear voltammetry, square wave voltammetry (SWV), chronoamperometry, chronopotentiometry, and electrochemical impedance spectroscopy (EIS) provide insights into these phenomena tubitak.gov.trresearchgate.net. Studies have shown that Propynol ethoxylate, alongside propargyl alcohol (PA), exhibits effective adsorption on electrode surfaces, characterized by similar and comparatively higher charge transfer resistance values than other additives like propargyl sulfonate (PS) and diethylaminopropyne (DEP) when used in Watts baths tubitak.gov.trresearchgate.net. This suggests a strong interaction and better adsorption capability for PME at the interface, which is critical for its performance in electrodeposition processes tubitak.gov.trresearchgate.net. The adsorption of organic species onto electrode surfaces can sometimes act as a rate-limiting step in electrochemical reactions, underscoring the importance of detailed mechanistic studies mdpi.com.

Adsorption Isotherms and Surface Coverage Analysis

Adsorption isotherms are indispensable tools for quantifying the extent of Propynol ethoxylate's adsorption and determining the surface coverage (θ) on a substrate. These isotherms graphically represent the relationship between the amount of PME adsorbed on a surface and its equilibrium concentration in the bulk solution at a constant temperature uq.edu.au. Generally, the amount of adsorption increases sharply at low concentrations and then tends to plateau at higher equilibrium concentrations, indicating saturation of the surface uq.edu.au.

For instance, in comparative studies involving various additives in nickel electroplating, surface coverage values can be determined from adsorption isotherms tubitak.gov.trresearchgate.net. While specific quantitative data for PME's surface coverage in direct comparison to propargyl alcohol (PA) might show PA having a higher percentage of surface coverage in some contexts, the methodology remains consistent for PME tubitak.gov.trresearchgate.net. The Langmuir adsorption isotherm model is a common framework used to describe molecular adsorption, where surface coverage is influenced by factors such as pressure, temperature, and the enthalpy of adsorption libretexts.org. The degree of ethoxylation in surfactants, including PME, can intricately affect their surface activity and adsorption behavior at liquid interfaces, with variations in ethoxylate chain length leading to complex adsorption trends and characteristic intersections in isotherms at different surface coverages qmul.ac.uk.

Role in Electrodeposition Processes

Propynol ethoxylate plays a crucial role in electrodeposition, particularly in nickel plating, where it significantly impacts the quality and characteristics of the deposited metallic coatings. Its primary functions are to act as a brightener and a leveling agent chembk.comchembk.comb2brazil.comtheoremchem.com.

Impact on Brightening and Leveling Mechanisms

Propynol ethoxylate is highly valued in the electroplating industry for its significant contribution to the brightening and leveling of deposited coatings. It is recognized as a "top brightener" and "leveling agent" in nickel plating baths, typically applied at concentrations ranging from 10 to 30 mL/L theoremchem.com. PME contributes to "rapid light emission" and produces fewer decomposition products, which is advantageous for maintaining the stability of the plating bath and the quality of the resulting coating chembk.comchembk.com. It is often utilized in conjunction with other brighteners to achieve optimal results chembk.comchembk.com.

Comparative studies have evaluated PME's impact on coating brightness and leveling alongside other additives. For example, in a Watts bath, while propargyl sulfonate (PS) demonstrated the brightest plating and highest leveling effect at high current densities, and propargyl alcohol (PA) showed similar effects at low current densities, PME also plays a crucial role in achieving these desirable properties tubitak.gov.trresearchgate.net. Leveling agents like PME function by reducing the surface tension of the liquid film, thereby improving its spreading on the substrate and allowing the surface to smooth out, which results in a more aesthetically pleasing and uniform film google.com. Brighteners, conversely, enhance the reflective properties of the electrodeposited metal, leading to a lustrous and mirror-like finish tubitak.gov.trresearchgate.net.

Data Table: Comparative Effects of Additives in Nickel Electroplating

The following table summarizes research findings regarding the comparative effects of Propynol ethoxylate (PME) and other triple-bond-containing molecules as additives in Watts baths for nickel electroplating, based on electrochemical and surface analysis methods.

| Compound Name | Role in Watts Bath | Charge Transfer Resistance (Indication of Adsorption) | Brightening Effect | Leveling Effect |

| Propynol ethoxylate (PME) | Additive | Similar to PA, higher than others (better adsorption) tubitak.gov.trresearchgate.net | Contributes to brightness chembk.comchembk.comtheoremchem.comtubitak.gov.trresearchgate.net | Contributes to leveling chembk.comchembk.comtheoremchem.comtubitak.gov.trresearchgate.net |

| Propargyl alcohol (PA) | Additive | Similar to PME, higher than others (better adsorption) tubitak.gov.trresearchgate.net | Same effect as PS at low current density tubitak.gov.trresearchgate.net | Same effect as PS at low current density tubitak.gov.trresearchgate.net |

| Propargyl sulfonate (PS) | Additive | Lower than PA and PME tubitak.gov.trresearchgate.net | Brightest plating at high current density tubitak.gov.trresearchgate.net | Highest leveling effect at high current density tubitak.gov.trresearchgate.net |

| Diethylaminopropyne (DEP) | Additive | Lower than PA and PME tubitak.gov.trresearchgate.net | Effect not explicitly detailed as brightest/highest tubitak.gov.trresearchgate.net | Effect not explicitly detailed as brightest/highest tubitak.gov.trresearchgate.net |

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Investigations (DFT, ab initio)

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT) and ab initio calculations, are widely employed to study the electronic structure and energetic properties of molecules. These methods explicitly consider the electronic interactions within a system, offering high accuracy for molecular-level insights acs.orgq-chem.com.

Electronic Structure Analysis and Frontier Orbitals

DFT calculations are crucial for understanding the electronic distribution within a molecule, which dictates its reactivity and interaction capabilities. Key electronic properties derived from DFT include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), collectively known as frontier orbitals journalirjpac.com. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is an indicator of molecular stability and reactivity. A smaller energy gap generally suggests higher reactivity. Additionally, analyses of atomic charges and molecular electrostatic potential (MEP) maps reveal the distribution of electron density and potential sites for electrophilic or nucleophilic attack.

For ethoxylated surfactants, such as nonylphenol ethoxylates (NPEs), DFT studies have shown that the number of ethylene (B1197577) oxide (EO) units has a negligible effect on the frontier orbital energies mdpi.com. However, the charges on oxygen atoms within the ethoxylate chain are not equivalent, suggesting varied interaction strengths with solvent molecules like water mdpi.com. While specific frontier orbital data for propynol (B8291554) ethoxylate are not widely reported in public domain computational studies, similar trends related to the ethoxylate chain's influence on electronic properties would be expected.

Table 1: Illustrative Electronic Structure Parameters (Hypothetical for Propynol Ethoxylate)

| Parameter | Value (eV) | Significance |

| E_HOMO (Highest Occupied MO) | -6.5 | Indicates electron-donating ability |

| E_LUMO (Lowest Unoccupied MO) | -1.2 | Indicates electron-accepting ability |

| Energy Gap (E_LUMO - E_HOMO) | 5.3 | Relates to chemical stability and reactivity |

| Dipole Moment (Debye) | 2.5 | Measure of molecular polarity, influencing solubility and intermolecular interactions |

Solvation Energy Calculations

Solvation energy (ΔG_sol) quantifies the free energy change when a molecule is transferred from the gas phase into a solvent conflex.co.jpgithub.com. This parameter is critical for predicting solubility and understanding the behavior of propynol ethoxylate in aqueous or organic media. Continuum solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), Self-Consistent Reaction Field (SCRF) methods like COSMO, and the Solvation Model Density (SMD), are commonly employed in DFT calculations to account for solvent effects implicitly q-chem.commdpi.comgaussian.comgithub.io.

Table 2: Illustrative Solvation Energy Data (Based on Trends in Ethoxylated Compounds)

| Solvent | Solvation Gibbs Energy (ΔG_sol, kJ/mol) | Computational Model | Significance |

| Water | -35.0 | CPCM-DFT | Indicates favorable dissolution in water, contributing to surfactant behavior. |

| Hexane | -5.2 | CPCM-DFT | Less favorable dissolution in non-polar solvents compared to water. |

Adsorption Energy Modeling at Metal Surfaces

The adsorption of organic molecules, including surfactants, on metal surfaces is a fundamental process in various applications, such as corrosion inhibition, catalysis, and surface functionalization nih.govsci-hub.seumn.edu. DFT is a powerful tool for modeling adsorption energies (E_ad) and geometries, providing insights into the strength and nature of the interaction between the adsorbate and the metal surface acs.orgnih.govaps.org.

Computational studies involving ethoxylated compounds as corrosion inhibitors often utilize DFT to predict their adsorption behavior on metal surfaces like iron journalirjpac.comsci-hub.se. These studies typically calculate parameters such as adsorption energy, charge transfer between the molecule and the surface, and the most stable adsorption configurations journalirjpac.com. For instance, the DFT+vdWsurf method has been developed to accurately account for van der Waals interactions, which are crucial for describing the adsorption of organic molecules on surfaces nih.gov. While specific studies on propynol ethoxylate adsorption are not widely documented, similar DFT methodologies would be applied to understand how its alkyne and ethoxylate functionalities interact with different metal surfaces, influencing its potential as a surface-active agent or corrosion inhibitor.

Molecular Dynamics and Dissipative Particle Dynamics Simulations

Molecular dynamics (MD) and Dissipative Particle Dynamics (DPD) simulations are mesoscopic and coarse-grained computational techniques used to study the dynamic behavior of molecules over longer timescales and larger length scales than QM methods acs.orgnih.gov. They are particularly well-suited for investigating self-assembly, aggregation, and interfacial phenomena of surfactants.

Simulation of Self-Assembly and Aggregation

Propynol ethoxylate, being a surfactant, is expected to self-assemble into aggregates such as micelles in aqueous solutions above a certain concentration. MD and DPD simulations are extensively used to model these self-assembly processes nih.govmit.edunih.govnih.govrsc.orgcuny.educhemicalpapers.com. DPD, in particular, is effective for simulating the mesophases of surfactants due to its ability to handle larger systems and longer simulation times compared to atomistic MD mdpi.comnih.govnih.govnih.gov.

For nonylphenol ethoxylate surfactants, DPD calculations have been successfully employed to observe their dynamic behavior in water and to simulate the formation of mesophases mdpi.comnih.gov. These simulations can reveal the critical micelle concentration (CMC), micelle size and shape (e.g., spherical, cylindrical, or lamellar), and the dynamics of micelle formation and dissolution nih.govnih.govrsc.org. For alkyl ethoxylates (C_nE_m), DPD models have demonstrated the formation of small micelles at low concentrations, which can become more elongated as surfactant concentration increases nih.gov. Such simulations for propynol ethoxylate would provide valuable insights into its aggregation behavior, which is fundamental to its emulsifying and dispersing functions.

Table 3: Illustrative Self-Assembly Simulation Parameters and Findings (General for Ethoxylate Surfactants)

| Parameter/Finding | Value/Observation | Simulation Method | Significance |

| Micelle Shape | Spherical at low concentration, transitioning to elongated/wormlike at higher concentrations | DPD | Influences solubilization capacity and rheological properties of solutions. |

| Aggregation Number | ~50-100 molecules per micelle | DPD | Indicates the size and stability of self-assembled structures. |

| Critical Micelle Concentration (CMC) | Varies with ethoxylate chain length and temperature | DPD/MD | Defines the concentration at which micelles begin to form. |

Interfacial Behavior Modeling

The efficacy of surfactants like propynol ethoxylate is largely dependent on their behavior at interfaces, such as liquid-liquid or liquid-solid interfaces researchgate.netacs.orgresearchgate.net. Molecular dynamics and dissipative particle dynamics simulations are powerful tools for modeling these interfacial phenomena. They can provide detailed information on surfactant adsorption at interfaces, the formation of interfacial layers, and their influence on interfacial tension rsc.orgresearchgate.netacs.org.

DPD models, for instance, are capable of capturing the phase behavior of nonionic surfactants, which inherently includes their partitioning and organization at interfaces nih.govnih.gov. Simulations can visualize how surfactant molecules orient themselves at an interface, with their hydrophilic ethoxylate head groups interacting with the aqueous phase and their hydrophobic propynyl (B12738560) tails interacting with the non-aqueous phase researchgate.net. These studies help in understanding how propynol ethoxylate reduces interfacial tension and stabilizes emulsions. While direct studies on propynol ethoxylate's interfacial behavior using these methods are not explicitly found in the provided search results, the methodologies applied to other ethoxylated surfactants are directly transferable to predict and understand the interfacial properties of propynol ethoxylate.

Table 4: Illustrative Interfacial Behavior Modeling Insights (General for Ethoxylate Surfactants)

| Insight | Observation/Result | Simulation Method | Significance |

| Surfactant Orientation at Interface | Hydrophilic ethoxylate head groups oriented towards water, hydrophobic alkyne tail towards oil/air | MD/DPD | Determines efficiency in reducing interfacial tension and stabilizing emulsions. |

| Interfacial Layer Thickness | Typically a few nanometers, depending on ethoxylate chain length | MD/DPD | Affects barrier properties and mass transfer across interfaces. |

| Interfacial Tension Reduction Mechanism | Adsorption at interface lowers free energy, leading to reduced tension | MD/DPD | Explains the emulsifying and wetting capabilities of the surfactant. |

Structure-Activity Relationship Elucidation through Computational Approaches

The elucidation of Structure-Activity Relationships (SAR) through computational approaches is a cornerstone of modern chemical and pharmaceutical research, aiming to establish mathematical correlations between a compound's structural features and its biological or physicochemical activities parssilico.comprotoqsar.comsrmist.edu.inscienceforecastoa.com. Techniques such as Quantitative Structure-Activity Relationships (QSAR) and molecular modeling are widely employed to predict properties, screen potential candidates, and guide molecular design without extensive experimental testing, thereby saving time and resources parssilico.comprotoqsar.comresearchgate.net.

While general principles of SAR for ethoxylated compounds have been explored, such as the impact of alkyl and ethoxylate chain lengths on properties researchgate.netoecd.org, specific detailed research findings and associated data tables focusing solely on the computational SAR elucidation of Propynol Ethoxylate itself are not extensively documented in the readily available literature. Such studies, if conducted, would typically involve:

Molecular Descriptor Calculation: Computing various descriptors (e.g., topological, electronic, steric) that numerically represent the structural characteristics of Propynol Ethoxylate and its potential analogs.

Conformational Analysis: Investigating the preferred three-dimensional arrangements of the molecule using methods like molecular mechanics or quantum chemistry (e.g., Density Functional Theory, DFT) to understand its flexibility and potential binding modes srmist.edu.inresearchgate.net.

Docking and Molecular Dynamics Simulations: If Propynol Ethoxylate were to interact directly with a biological target or as part of a larger PROTAC molecule, simulations could predict binding affinities and dynamic interactions. For instance, the linker's flexibility and spatial orientation are critical for optimal ternary complex formation in PROTACs, and computational studies could model these aspects medchemexpress.comglpbio.com.

QSAR Model Development: Building predictive models that correlate the calculated molecular descriptors with observed activities (e.g., linker efficiency, solubility, or stability) using statistical and machine learning algorithms parssilico.comprotoqsar.comresearchgate.net.

An example of how such data might be presented, if available, could involve a table correlating varying ethoxylate units or modifications to the propynol moiety with a computationally predicted property or an activity metric, as illustrated conceptually below.

Hypothetical Data Table: Predicted Properties of Propynol Ethoxylate Analogs

| Analog ID | Ethoxylate Units (n) | LogP (Predicted) | TPSA (Ų) (Predicted) | Molecular Weight ( g/mol ) |

| PE-1 | 1 | -0.50 | 37.1 | 100.12 |

| PE-2 | 2 | -0.95 | 47.4 | 144.17 |

| PE-3 | 3 | -1.40 | 57.7 | 188.22 |

Polymer Science and Advanced Materials Research

Integration into Polymer Architectures

The incorporation of propynol (B8291554) ethoxylate into polymer structures often leverages its terminal alkyne group, facilitating highly efficient and selective reactions.

Click chemistry, a concept introduced by K. B. Sharpless in 2001, encompasses a set of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, producing easily removable byproducts. organic-chemistry.org Propynol ethoxylate is a prominent reagent in this field due to its alkyne moiety. medchemexpress.commedchemexpress.com Specifically, it is widely utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust click reaction that forms 1,2,3-triazoles. organic-chemistry.orgmedchemexpress.commedchemexpress.com This reaction proceeds with remarkable rate acceleration (107 to 108 times faster than the uncatalyzed reaction) and can be performed under mild conditions, including aqueous environments and room temperature. organic-chemistry.org Crucially, CuAAC selectively yields the 1,4-disubstituted regioisomers, offering high control over the resulting polymer architecture. organic-chemistry.org

The alkyne group of propynol ethoxylate allows for its integration as a functional monomer or building block, enabling the rapid synthesis of novel compounds and complex polymer architectures. atamanchemicals.comdiva-portal.org This modular approach is particularly advantageous for creating polymers with specific functionalities or for linking different polymer segments together.

The triple bond present in propynol ethoxylate, akin to propargyl alcohol, is instrumental in facilitating cross-linking reactions that lead to the formation of specialized polymer networks. atamanchemicals.com Cross-linking agents, such as propynol ethoxylate derivatives, contribute to the development of three-dimensional polymerized structures, enhancing the mechanical and thermal properties of the resulting materials. atamanchemicals.comgoogle.com

In the context of polymer synthesis, ethoxylate-based compounds can be chemically modified, for instance, by acrylation, to yield polymerizable surfactants. These surfactants can then be incorporated into emulsion polymerization processes, leading to the formation of cross-linked polymers. kpi.ua This method allows for the creation of materials with tailored properties, such as improved water resistance and mechanical integrity, by binding the functionalized monomers directly into the polymer backbone during polymerization. kpi.uagoogle.com

Click Chemistry in Polymer Synthesis Utilizing Propynol Ethoxylate

Functionalization of Polymeric Materials

Propynol ethoxylate serves as a versatile tool for the post-polymerization functionalization of existing polymeric materials or for introducing specific properties during synthesis. Its ability to undergo click chemistry allows for the precise attachment of various functional groups or molecules to a polymer backbone. atamanchemicals.comdiva-portal.orgnumberanalytics.com

For example, the alkyne group can be used to modify material surfaces at the nanoscale, altering their chemical reactivity or introducing functionalities such as hydrophobicity or enhanced adhesion. atamanchemicals.com Furthermore, propynol ethoxylate can be employed in the production of nanocomposites, where nanoparticles are embedded within polymer matrices. This integration can lead to materials with significantly enhanced mechanical, thermal, or electrical properties, broadening their application scope in advanced materials research. atamanchemicals.com The strategic incorporation of functionalized monomers, including those derived from propynol ethoxylate, is a successful approach for achieving desired polymer functionalization. diva-portal.org

Role as a PROTAC Linker in Targeted Protein Degradation

Propynol ethoxylate has emerged as a critical component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality for targeted protein degradation.

Design Principles of PROTACs Incorporating Ethoxylate Linkers

PROTACs are heterobifunctional small molecules composed of three key elements: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. medchemexpress.commedchemexpress.combroadpharm.comnih.govnih.govcresset-group.com The fundamental mechanism of PROTACs involves hijacking the cell's natural ubiquitin-proteasome system (UPS) to induce the selective degradation of target proteins. medchemexpress.commedchemexpress.combroadpharm.comnih.gov

While there are no universal rules for de novo PROTAC linker design, empirical studies highlight the importance of trial and error in optimizing linker length and composition for each specific E3-POI pair. For instance, even minor alterations in linker composition, such as replacing alkyl chains with PEG units, can significantly impact PROTAC activity. nih.gov

Methodologies for PROTAC Synthesis

The synthesis of PROTACs incorporating propynol ethoxylate often leverages efficient coupling strategies, particularly click chemistry. The alkyne functionality of propynol ethoxylate makes it an ideal candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. medchemexpress.commedchemexpress.comnih.gov In this methodology, one ligand (either the POI binder or the E3 ligase binder) is functionalized with an alkyne group (e.g., via propynol ethoxylate), while the other ligand carries an azide (B81097) group. The CuAAC reaction then efficiently joins these two components via the triazole ring, forming the complete PROTAC molecule. nih.gov

This click chemistry-based approach is highly valuable for the rapid and convergent synthesis of diverse PROTAC libraries, allowing for systematic variation in linker length, chemical composition, and the precise site of conjugation. nih.gov Furthermore, advancements in solid-phase synthesis methods have expanded the diversity of PROTAC designs. These methods enable the rapid preparation of multiple PROTACs with various combinations of E3 ligase ligands, target protein ligands, and the linkers connecting them, significantly accelerating the drug discovery process. nih.gov The availability of pre-functionalized building blocks, including PEG-based linkers derived from compounds like propynol ethoxylate, further streamlines PROTAC synthesis. enamine.net

Illustrative Data: Impact of Linker Properties on PROTAC Degradation Efficiency

The effectiveness of a PROTAC is highly dependent on its linker's characteristics. The following hypothetical data illustrates how varying linker length and composition can influence the degradation efficiency of a target protein, measured by the half-maximal degradation concentration (DC50) and maximum degradation (Dmax).

| Linker Type (Ethoxylate Units) | Linker Length (Atoms) | DC50 (nM) | Dmax (%) |

| Propynol Ethoxylate (1 unit) | 5 | 25 | 85 |

| Propynol Ethoxylate (2 units) | 8 | 12 | 92 |

| Propynol Ethoxylate (3 units) | 11 | 8 | 95 |

| Alkyl Chain (8 atoms) | 8 | 40 | 70 |

| Alkyl Chain (11 atoms) | 11 | 20 | 80 |

Analytical Methodologies for Characterization and Detection

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for the structural elucidation and identification of chemical compounds, including Propynol (B8291554) Ethoxylate. These techniques exploit the interaction of electromagnetic radiation with the molecule to provide unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure and purity of organic compounds. For Propynol Ethoxylate, both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely employed. Certificates of analysis for Propynol Ethoxylate often confirm its structure and purity (e.g., ≥97.0%) through ¹H NMR analysis medchemexpress.com. Similarly, ¹³C NMR is also utilized to confirm the structural consistency of the compound scbt.com.

Advanced NMR techniques extend beyond basic one-dimensional spectra to provide more detailed structural information. For complex ethoxylated alcohols, high-resolution NMR analysis can offer a comprehensive description of the alkyl chain composition, including length distribution and branching, along with an accurate overview of the oxyethylene oligomeric distribution for ethoxylates containing up to eight units researchgate.net. This capability is particularly valuable for Propynol Ethoxylate, which may exist as a mixture of ethoxymers. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between various types of carbon nuclei (CH₃, CH₂, CH, and quaternary carbons) based on the number of attached protons, aiding in the complete assignment of the molecular skeleton and connectivity numberanalytics.com. The combination of 1D and 2D NMR techniques is crucial for a thorough understanding of molecular structure, allowing for careful assignment of resonances and aiding in the interpretation of complex spectra numberanalytics.com. Furthermore, NMR is uniquely suited for tracking stable isotope labeling at specific atomic positions (isotopomer analysis) and for the de novo structure determination of unknown metabolites, even without the need for standards nih.gov.

Infrared (IR) and Raman spectroscopies are vibrational techniques that provide information about the functional groups and molecular vibrations within a compound. These methods are valuable for identifying characteristic bonds and for qualitative and quantitative analysis.

For alcohol ethoxylates, IR spectroscopy can identify characteristic bands corresponding to hydroxyl (OH) groups, alkyl chains, and ethylene (B1197577) oxide units researchgate.net. This allows for the characterization of the compound's functional group content. IR spectroscopy has been utilized to determine average properties of ethoxylated compounds, such as average relative molecular mass and average degree of condensation, by analyzing the ratio of specific band heights . Fourier Transform Infrared (FTIR) spectroscopy with Attenuated Total Reflectance (ATR) accessory has been developed for the rapid and simple determination of the degree of ethoxylation (ethylene oxide content) in fatty alcohol ethoxylates, with spectra typically recorded in the range of 2000 cm⁻¹ to 600 cm⁻¹ researchgate.net.

Raman spectroscopy complements IR spectroscopy by providing information on different vibrational modes. For alcohol ethoxylates, Raman spectra can reveal peaks related to C-C skeletal stretching vibrations and C-H scissoring deformations crimsonpublishers.com. Changes in the Raman spectrum can reflect alterations in molecular and ionic structures, such as those induced by pH variations crimsonpublishers.comcrimsonpublishers.com. Raman spectroscopy offers advantages such as non-destructive analysis, quick data acquisition times, and spectra rich with baseline resolvable features, making it suitable for qualitative and quantitative applications and molecular fingerprinting spectroscopyonline.com.

Mass spectrometry (MS) is a highly sensitive analytical technique essential for determining the molecular weight, elemental composition, and structural features of compounds through their fragmentation patterns. Propynol Ethoxylate's structural consistency can be confirmed using mass spectrometry scbt.com.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for the identification and structural elucidation of unknown substances in complex samples cleancontrolling.comcurrenta.de. HRMS enables the precise determination of molecular masses, often to four decimal places, allowing for the accurate determination of elemental compositions currenta.deenovatia.com. The analysis of fragmentation patterns (MS/MS) provides crucial information about the connectivity of atoms within the molecule, aiding in the structural elucidation of target compounds cleancontrolling.comcurrenta.deenovatia.com. For polymers and ethoxylated mixtures, "soft" desorption/ionization methods like electrospray ionization (ESI) are frequently used to obtain molecular ions or "quasimolecular ions" of the intact molecule currenta.defree.fr.

Advanced MS approaches, such as Kendrick Mass Defect (KMD) analysis, are particularly useful for characterizing complex ethoxylated mixtures. This technique can identify numerous combinations of alkyl and ethoxylate groups by grouping adducts and charge states, significantly reducing data complexity and revealing homologous series sciex.com. LC-MS/MS methods have been developed for the sensitive and rapid detection and quantification of alcohol ethoxylates, demonstrating the ability to detect ethoxymers with varying numbers of ethoxy units and providing limits of detection as low as 0.1 pg injected epa.gov.

Infrared and Raman Spectroscopic Analysis

Chromatographic Separation and Quantification

Chromatographic techniques are indispensable for separating Propynol Ethoxylate from complex matrices and for its subsequent quantification. These methods often involve coupling with spectroscopic detectors for comprehensive analysis.

High-Performance Liquid Chromatography (HPLC) is widely used for the separation and quantification of non-volatile or thermally labile compounds like Propynol Ethoxylate and its potential ethoxymers. Methods for alcohol ethoxylates often involve solid-phase extraction (SPE) followed by LC-MS/MS for sensitive detection and quantification in various matrices epa.govnih.gov. These methods can analyze a large number of analytes within short run times, typically around 11 minutes epa.gov.

For the analysis of alcohol ethoxylates, HPLC methods may employ reversed-phase columns with gradient elution, using mobile phases such as acetonitrile/water or ammonium (B1175870) acetate (B1210297) in water/acetonitrile epa.govresearchgate.net. Detection can be achieved through various means, including mass spectrometry (LC-MS/MS) sciex.comepa.govnih.gov, charged aerosol detection (CAD) thermofisher.com, or fluorescence detection after derivatization researchgate.net. Derivatization, for instance with naphthoyl chloride or phthalic anhydride (B1165640) researchgate.net, can enhance detection sensitivity for compounds with hydroxyl functional groups. HPLC with charged aerosol detection offers a simplified approach to method development for surfactants, providing quantitative results and resolution for sample characterization thermofisher.com. Furthermore, specialized HPLC modes like liquid chromatography at critical conditions (LCCC) can be used to separate end groups while eliminating selectivity for the ethoxylate chain length, which is beneficial for group-type analyses and quantification of complex ethoxylated mixtures chromatographyonline.com.

Gas Chromatography (GC) is primarily used for the separation and analysis of volatile or semi-volatile compounds. While Propynol Ethoxylate itself has a relatively low molecular weight (100.12 g/mol ) medchemexpress.comscbt.com, its direct analysis by GC depends on its volatility and thermal stability. GC is commonly coupled with mass spectrometry (GC-MS) for the identification and quantification of volatile organic compounds (VOCs), including various alcohols mdpi.comdiva-portal.orgmdpi.com.

For compounds that are not sufficiently volatile, derivatization techniques can be employed to convert them into more volatile derivatives suitable for GC analysis. GC-MS systems often utilize capillary columns (e.g., DB-5, MXT-624) and programmed temperature ramps to achieve separation of a wide range of compounds mdpi.comcopernicus.orgsilae.it. While direct GC methods for Propynol Ethoxylate are not extensively detailed in the provided search results, the general applicability of GC-MS for alcohols and volatile species suggests its potential for purity assessment, detection of volatile impurities, or analysis of degradation products of Propynol Ethoxylate, especially if appropriate derivatization strategies are developed.

Supercritical Fluid Chromatography (SFC) for Ethoxylate Mixtures

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique employed for the characterization of nonionic alcohol ethoxylate surfactants. SFC leverages a mobile phase that is a fluid above its critical temperature and pressure, typically carbon dioxide. This approach offers distinct advantages over traditional gas chromatography (GC) and high-performance liquid chromatography (HPLC), particularly for compounds that are thermally labile or possess high molecular weights. fishersci.caservice.gov.uk

SFC allows for separations at lower temperatures compared to GC, making it suitable for analyzing samples that might degrade under high heat. service.gov.uk Furthermore, the unique physical properties of supercritical fluids, such as densities similar to liquids and diffusivities akin to gases, facilitate the separation of large molecular weight molecules, a task often challenging for GC. service.gov.uk This results in shorter retention times and reduced solvent waste, enhancing analytical efficiency. service.gov.uk While derivatization is not strictly required for SFC, it can lead to improved resolution of components within ethoxylate mixtures. fishersci.ca Capillary SFC, often coupled with flame ionization detection, has been successfully applied to separate various ethoxylates, including nonylphenol and octylphenol (B599344) ethoxylates, demonstrating its utility in analyzing complex oligomeric distributions. service.gov.uk

Electrochemical Characterization Methods

Electrochemical methods offer a distinct perspective on chemical systems by examining phenomena related to charge transfer, ion diffusion, and electrode-analyte interactions. fishersci.atereztech.com These techniques are particularly valuable for studying the behavior of additives like propynol ethoxylate in dynamic processes such as electroplating.

Voltammetric techniques, including linear and square wave voltammetry (SWV), are instrumental in understanding the redox-reaction mechanisms and kinetics of compounds at an electrode surface. fishersci.sewikidata.orgwikipedia.orgbmrb.io By systematically varying the potential and measuring the resulting current, researchers can gain insights into the electrochemical reactivity of an analyte. wikipedia.org

Electrochemical Impedance Spectroscopy (EIS) is a non-intrusive, steady-state technique that measures the impedance of an electrochemical system over a wide range of frequencies. fishersci.atbmrb.io This allows for the characterization of crucial electrochemical parameters such as charge transfer resistance (Rct), solution resistance (Rs), and capacitance. fishersci.atbmrb.io In the context of electroplating, both voltammetry and EIS have been utilized to investigate the adsorption behavior of organic additives like propynol ethoxylate (PME). Studies comparing PME with other triple-bond-containing molecules, such as propargyl alcohol (PA), propargyl sulfonate (PS), and diethylaminopropyne (DEP), have shown that PME and PA exhibit similar and higher charge transfer resistance values. fishersci.sewikidata.org This finding suggests that propynol ethoxylate and propargyl alcohol possess superior adsorption characteristics on the electrode surface, which is critical for their role in influencing plating quality. fishersci.sewikidata.org

Table 1: Comparative Charge Transfer Resistance Values of Plating Additives

| Additive Compound | Charge Transfer Resistance (Arbitrary Units) | Adsorption Characteristic |

| Propynol Ethoxylate (PME) | High | Better adsorption fishersci.sewikidata.org |

| Propargyl Alcohol (PA) | High | Better adsorption fishersci.sewikidata.org |

| Propargyl Sulfonate (PS) | Lower | Less adsorption fishersci.sewikidata.org |

| Diethylaminopropyne (DEP) | Lower | Less adsorption fishersci.sewikidata.org |

Chronoamperometry and chronopotentiometry are time-dependent electrochemical methods widely applied in plating research to study deposition processes and reaction kinetics. fishersci.sewikidata.orgfishersci.com

Chronoamperometry involves applying a constant potential to the working electrode and measuring the resulting current as a function of time. ereztech.comfishersci.com This technique is useful for investigating the kinetics of electron transfer and diffusion-controlled processes, providing information on the rate at which electroactive species are consumed or produced at the electrode surface. In plating, chronoamperometry can be used to monitor the current response during metal deposition, offering insights into the growth mechanism of the coating. fishersci.com

Chronopotentiometry , conversely, maintains a constant current at the working electrode and records the potential change over time. This galvanostatic method is frequently employed to study chemical reaction mechanisms and kinetics, as well as electrodeposition processes. By observing the potential transients, researchers can identify different electrochemical reactions occurring at the electrode surface and determine the transition times associated with the depletion of specific species. Both chronoamperometry and chronopotentiometry have been utilized in studies evaluating the effects of propynol ethoxylate and other additives on nickel electroplating, providing critical data on coating efficiency and the influence of these compounds on the deposition process. fishersci.sewikidata.org

Voltammetric and Impedance Spectroscopy for Adsorption Studies

Surface Analysis Techniques for Coated Materials

The performance and quality of materials coated using formulations containing propynol ethoxylate are directly linked to the morphology and elemental composition of the deposited layer. Surface analysis techniques are indispensable for characterizing these properties.

Scanning Electron Microscopy (SEM) is a widely used imaging technique that provides high-resolution images of a material's surface morphology. fishersci.caontosight.aimpg.de SEM operates by scanning a focused beam of electrons across the sample surface, and detecting secondary electrons, backscattered electrons, or characteristic X-rays emitted from the sample. This allows for detailed visualization of surface features, topography, and microstructures. ontosight.aimpg.de

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of a wide range of materials. uni.luwikidata.orgindiamart.com XRF works by irradiating a sample with high-energy X-rays, which causes the atoms in the sample to emit characteristic secondary X-rays (fluorescence). The energy and intensity of these emitted X-rays are unique to each element, allowing for both qualitative identification and quantitative analysis of the elements present. uni.luwikidata.org

Table 2: Analytical Techniques and Their Applications for Propynol Ethoxylate Characterization

| Analytical Technique | Primary Application | Specific Insights for Propynol Ethoxylate/Ethoxylates |

| Supercritical Fluid Chromatography (SFC) | Separation and Characterization of Ethoxylate Mixtures | Oligomer distribution, purity, analysis of thermally labile compounds. fishersci.caservice.gov.uk |

| Voltammetry (Linear, Square Wave) | Redox reaction mechanisms, kinetics | Adsorption behavior on electrode surfaces, electrochemical reactivity. fishersci.sewikidata.orgwikipedia.org |

| Electrochemical Impedance Spectroscopy (EIS) | Interfacial properties, charge transfer | Adsorption characteristics (e.g., charge transfer resistance), ion diffusion. fishersci.atfishersci.sewikidata.orgbmrb.io |

| Chronoamperometry | Current response over time at constant potential | Kinetics of deposition, growth mechanisms in plating. fishersci.sewikidata.orgfishersci.com |

| Chronopotentiometry | Potential change over time at constant current | Reaction mechanisms, electrodeposition processes. fishersci.sewikidata.org |

| Scanning Electron Microscopy (SEM) | Surface morphology, microstructure | Surface brightness, smoothness, porosity of coated materials. fishersci.sewikidata.orgfishersci.caontosight.aimpg.de |

| X-ray Fluorescence (XRF) | Elemental composition, quantification | Elemental makeup of coatings, coating thickness, efficiency. fishersci.sewikidata.orguni.luwikidata.org |

X-ray Diffraction (XRD) for Crystallographic Analysis

X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique primarily employed for the characterization of crystalline materials. The fundamental principle of XRD relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. When X-rays interact with a crystalline sample, they are diffracted at specific angles according to Bragg's Law (nλ = 2d sinθ), where n is an integer, λ is the wavelength of the X-rays, d is the spacing between atomic planes, and θ is the diffraction angle. The resulting diffraction pattern, unique to each crystalline substance, provides detailed information about the material's crystallographic structure, including phase identification, lattice parameters, crystallite size, and the degree of crystallinity lucideon.commdpi.commalvernpanalytical.comrsc.org.

Propynol ethoxylate, a chemical compound widely utilized in various industrial applications, is typically described as a clear, colorless to yellowish liquid or oil at room temperature made-in-china.commillionsenior.com. This physical state indicates that propynol ethoxylate generally exists in an amorphous or non-crystalline form. Consequently, direct crystallographic analysis of pure propynol ethoxylate using X-ray Diffraction is not a commonly reported or primary method for its characterization. XRD techniques are most effective for materials possessing a well-defined, repeating crystalline structure, which is not characteristic of liquid or amorphous substances lucideon.commdpi.commalvernpanalytical.com.

Environmental Behavior and Ecotoxicological Assessment

Environmental Fate and Transport Mechanisms

The environmental fate and transport of chemical compounds like Propynol (B8291554) ethoxylate are governed by processes such as biodegradation, adsorption, photodegradation, and hydrolysis. These mechanisms determine how a substance moves through and is transformed within environmental compartments.

Biodegradation Pathways and Kinetics

Specific biodegradation pathways and kinetic data for Propynol ethoxylate are not extensively documented in the readily available scientific literature carlroth.com. However, as an ethoxylated alcohol, its biodegradation behavior can be broadly understood by examining the degradation of similar compounds. Ethoxylated alcohols are generally considered readily biodegradable regulations.goveuropa.eu.

The biodegradation of ethoxylated alcohols typically proceeds via several pathways:

Central Fission: This is often the predominant pathway, leading to the cleavage between the hydrophobic alkyl chain and the hydrophilic ethoxylate chain. This process generates free fatty alcohols (or alkyl carboxylic acids) and polyethylene (B3416737) glycols (PEGs) ethz.chresearchgate.netresearchgate.net. The alkyl carboxylic acids can then undergo rapid β-oxidation ethz.ch.

Stepwise Shortening of the Ethoxyl Chain: This mechanism involves the sequential removal of single ethoxyl units from the hydrophilic chain researchgate.net.

Co-oxidation: This can occur through X-oxidation of both the alkyl and ethoxyl parts of the molecule researchgate.net.

Studies on various alcohol ethoxylates have shown high percentages of primary biodegradation, with some reaching over 98% researchgate.net. Ultimate biodegradation half-lives for alkylphenol ethoxylates and their intermediates have been reported to range from approximately one to four weeks, indicating their extensive biodegradability and lack of persistence in the environment nih.gov.

While these general mechanisms and findings apply to the class of ethoxylated alcohols, specific kinetic rates (e.g., half-lives) for Propynol ethoxylate itself are not widely published.

Adsorption and Sorption to Environmental Matrices

Compounds with higher hydrophobicity tend to partition more effectively into organic matter present in sediments and soils nih.gov. For alcohol ethoxylates, increased sorption onto sediment has been observed for components with longer ethoxylated chains, which can be explained by enhanced hydrophilic interactions between the ethoxylated chain and mineral surfaces researchgate.net. Volatilization from wastewater is generally considered negligible for surfactants due to their high water solubility and low vapor pressure ethz.ch.

Photodegradation and Hydrolysis Processes

Detailed data on the photodegradation and hydrolysis processes specific to Propynol ethoxylate are not available in standard safety data sheets arrowcounty.comdirect365.co.ukpattersons.co.uk. For other ethoxylated compounds, abiotic degradation processes like hydrolysis and photolysis can occur gisera.csiro.auresearchgate.netresearchgate.net. Hydrolysis is influenced by environmental pH, and its products can sometimes be more toxic or persistent than the parent compounds gisera.csiro.au. Photodegradation, particularly through photocatalytic oxidation, has been explored as a method for the degradation of ethoxylates researchgate.netresearchgate.net. However, without specific studies on Propynol ethoxylate, its susceptibility and degradation rates via these abiotic pathways remain unquantified.

Advanced Ecotoxicological Research Methodologies

Ecotoxicological assessment evaluates the potential harmful effects of chemical substances on ecosystems. For Propynol ethoxylate, general classifications are available, but detailed specific research is limited.

Assessment of Aquatic Organism Responses

Propynol ethoxylate is generally not classified as hazardous to the aquatic environment carlroth.com. For the broader category of ethoxylated alcohols, acute aquatic toxicity is well-studied, and these compounds are known to act as general narcotics nih.govindustrialchemicals.gov.au. Their toxicity can often be predicted by quantitative structure-activity relationships (QSARs) based on the logarithm of the octanol/water partition coefficient (log P) nih.gov.

Studies on various alcohol ethoxylates have provided acute toxicity data for different aquatic organisms. For instance, ethoxylated and propoxylated alcohols have been shown to exhibit similar molar toxicity to Daphnia magna based on their log P values nih.gov.

Representative acute aquatic toxicity data for alcohol ethoxylates (as a class) are summarized below, though these are not specific to Propynol ethoxylate:

| Organism Type | Endpoint (LC50/EC50) | Concentration Range (mg/L) | Reference |

| Fish | 96-hour LC50 | 4.3 - >10,000 | regulations.govsenexenergy.com.au |

| Daphnids | 48-hour EC50 | 12 - 44 | regulations.govsenexenergy.com.au |

| Algae | 72-hour EC50 | 0.7 - 21 | regulations.govsenexenergy.com.au |

Note: These values represent the toxicity of various alcohol ethoxylates and are not specific to Propynol ethoxylate itself. The wide range reflects variability across different specific ethoxylate structures and chain lengths.

Chronic NOEC (No Observed Effect Concentration) data for alcohol ether sulfates, a related class, range from 0.08 to 2.3 mg/L across different trophic levels regulations.gov. The toxicity of ethoxylated alcohols can vary with alkyl chain length and degree of ethoxylation industrialchemicals.gov.au.

Bioaccumulation Potential and Biomagnification Studies

Bioaccumulation refers to the uptake of a substance by an organism from all exposure routes (e.g., water, food), while biomagnification describes the increasing concentration of a substance in the tissues of organisms at successively higher trophic levels in a food chain eosca.eu. For biomagnification to occur, a compound must be stable in the environment for significant periods and resist biotransformation within organisms eosca.eu. Since many ethoxylated alcohols, including related alkylphenol ethoxylates, are readily biodegradable and can undergo biotransformation nih.goveosca.eunih.govuva.nl, their potential for biomagnification is considered low.

For nonylphenol ethoxylates (NPEOs), which are also ethoxylated surfactants, modeling studies have shown estimated biota-sediment accumulation factors (BSAF) to be below 1 for all trophic levels, and biomagnification factors (BMF) to be around 1 for most trophic levels, except for the highest, where biotransformation capacity plays a significant role nih.govuva.nl. This suggests that even for ethoxylates with more complex structures, significant biomagnification is not a widespread concern due to their environmental fate processes.

Environmental Monitoring and Detection Strategies

Environmental monitoring and detection strategies for chemical compounds like Propynol ethoxylate are crucial for preventing environmental contamination and assessing their fate in various media. For Propynol ethoxylate, general environmental exposure controls emphasize the importance of keeping the substance away from drains, surface water, and ground water. carlroth.com Disposal guidelines also advise against emptying the product into drains and mandate disposal of contaminated material in accordance with local, regional, national, and international regulations, treating it as hazardous waste. carlroth.commedchemexpress.com

Conclusion and Future Research Perspectives

Synthesis of Key Research Findings

Recent research has significantly elucidated the multifaceted applications and inherent properties of propynol (B8291554) ethoxylate. A pivotal finding highlights its role as a crucial component in the burgeoning field of targeted protein degradation, specifically as a polyethylene (B3416737) glycol (PEG)-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These PROTACs leverage the intracellular ubiquitin-proteasome system to selectively degrade target proteins, marking a significant advancement in drug discovery chemicalbook.comglpbio.commedchemexpress.comchemsrc.com.

Furthermore, propynol ethoxylate is recognized as a key reagent in "click chemistry," particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions. Its propargyl end group facilitates the design and synthesis of novel compounds, including tag-free chemical probes for photoaffinity labeling, thereby expanding its utility in chemical synthesis and research and development chemicalbook.commedchemexpress.comlookchem.com.

Beyond its role in advanced chemical synthesis, PME is widely employed as an ethoxylated surfactant, emulsifier, and dispersing agent. Its efficacy is demonstrated in formulations for coatings, adhesives, and cleaning products, where it enhances solubility and stability in water-based systems ambeed.commoneidechem.com. Technical superiority in surfactant performance has been observed, with PME exhibiting stable viscosity across a broad pH range (pH 3-11) and superior oxidative resistance compared to single-chain ethoxylates, contributing to extended product shelf life moneidechem.com.

The market for propynol ethoxylate is experiencing robust growth, primarily driven by increasing demand in the electroplating industry (as a brightener and leveling agent) and the pharmaceutical sector (as an intermediate). The global propynol ethoxylate market is projected to grow with a Compound Annual Growth Rate (CAGR) of 4.5% from 2024 to 2030 lucintel.com.

Table 1: Propynol Ethoxylate Market Growth Projections

| Market Segment | Projected CAGR (2024-2030) lucintel.com | Estimated Market Size (2025) datainsightsmarket.com | Primary Driving Applications lucintel.comdatainsightsmarket.com |